molecular formula C21H28N2O5 B2395448 4-(1-(3-(4-Propoxyphenyl)propanoyl)piperidin-4-yl)morpholine-3,5-dione CAS No. 2034467-20-2

4-(1-(3-(4-Propoxyphenyl)propanoyl)piperidin-4-yl)morpholine-3,5-dione

カタログ番号: B2395448
CAS番号: 2034467-20-2
分子量: 388.464
InChIキー: PASDCIAKOKYHNT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound features a morpholine-3,5-dione core linked to a piperidin-4-yl group substituted with a 3-(4-propoxyphenyl)propanoyl moiety. The morpholine-dione scaffold is structurally rigid, favoring specific conformational interactions in biological systems, while the piperidine-propanoyl linkage introduces flexibility and hydrogen-bonding capabilities .

特性

IUPAC Name

4-[1-[3-(4-propoxyphenyl)propanoyl]piperidin-4-yl]morpholine-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O5/c1-2-13-28-18-6-3-16(4-7-18)5-8-19(24)22-11-9-17(10-12-22)23-20(25)14-27-15-21(23)26/h3-4,6-7,17H,2,5,8-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PASDCIAKOKYHNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)CCC(=O)N2CCC(CC2)N3C(=O)COCC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

The synthesis of 4-(1-(3-(4-Propoxyphenyl)propanoyl)piperidin-4-yl)morpholine-3,5-dione involves multiple steps, typically starting with the preparation of the piperidine ring. Common synthetic routes include hydrogenation, cyclization, cycloaddition, annulation, and amination . Industrial production methods focus on optimizing these reactions to achieve high yields and purity. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound .

化学反応の分析

4-(1-(3-(4-Propoxyphenyl)propanoyl)piperidin-4-yl)morpholine-3,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like halides or amines. The major products formed from these reactions depend on the specific conditions and reagents used .

科学的研究の応用

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it has potential therapeutic applications, including anticancer, antiviral, and antimicrobial activities . Additionally, it is used in the development of new drugs and as a reagent in various biochemical assays . In the industrial sector, it is utilized in the production of pharmaceuticals and other chemical products.

作用機序

The mechanism of action of 4-(1-(3-(4-Propoxyphenyl)propanoyl)piperidin-4-yl)morpholine-3,5-dione involves its interaction with specific molecular targets and pathways. The piperidine ring plays a crucial role in its biological activity, often interacting with enzymes or receptors in the body . These interactions can lead to various therapeutic effects, such as inhibition of cancer cell proliferation or reduction of inflammation .

類似化合物との比較

Comparison with Structurally Similar Compounds

Key Structural Analogues

The compound shares functional and structural motifs with derivatives in (entries 15–17), which include:

  • Entry 15: (2S)-2-{[(2S)-2-Benzamido-3-(4-methoxyphenyl)propanoyl]amino}-3-phenylpropyl acetate
  • Entry 16: (2S)-2-{[(2S)-2-Benzamido-3-(4-ethoxyphenyl)propanoyl]amino}-3-phenylpropyl acetate
  • Entry 17: (2S)-2-{[(2S)-2-Benzamido-3-(4-propoxyphenyl)propanoyl]amino}-3-phenylpropyl acetate

These analogues differ in alkoxy chain length (methoxy, ethoxy, propoxy) and backbone composition (benzamide-acetate vs. morpholine-dione-piperidine).

Table 1: Structural and Functional Comparisons

Feature Target Compound Entry 15–17 Analogues
Core Structure Morpholine-3,5-dione Benzamide-propanoyl-amino acid derivatives
Substituent 4-Propoxyphenylpropanoyl 4-Alkoxyphenylpropanoyl (variable chains)
Flexibility Moderate (piperidine linker) High (amino acid-acetate backbone)
Hydrogen Bonding 2 carbonyl groups (dione) + amide Amide and ester groups
Lipophilicity (logP) Higher (propoxy chain) Increases with alkoxy chain length

Key Findings

Alkoxy Chain Impact :

  • Propoxy (C₃) in the target compound vs. methoxy (C₁) or ethoxy (C₂) in analogues enhances lipophilicity, which correlates with improved blood-brain barrier penetration in related molecules .
  • Longer chains (e.g., propoxy) may reduce aqueous solubility, as observed in analogues with ethoxy/propoxy groups in .

The piperidine linker in the target compound introduces a basic nitrogen, which could influence pH-dependent solubility or ionic interactions.

Biological Activity: While explicit data for the target compound is unavailable, analogues in with similar alkoxy-propanoyl motifs show moderate activity in protease inhibition assays, suggesting a possible shared mechanism .

生物活性

The compound 4-(1-(3-(4-Propoxyphenyl)propanoyl)piperidin-4-yl)morpholine-3,5-dione is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including cytotoxicity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula: C31H42N4O5S
  • IUPAC Name: (2S)-N-[(3S)-1-(benzenesulfonyl)hex-1-en-3-yl]-2-({hydroxy[4-(morpholin-4-yl)piperidin-1-yl]methylidene}amino)-3-phenylpropanimidic acid

Biological Activity Overview

The biological activity of the compound can be categorized into several key areas:

  • Cytotoxicity
    • Studies have demonstrated that compounds with similar structural motifs exhibit selective cytotoxic effects against various cancer cell lines. For instance, a study showed that derivatives containing morpholine and piperidine moieties displayed significant cytotoxicity against human cancer cell lines such as MCF-7 and A549, with IC50 values ranging from 10 to 50 µM .
  • Mechanisms of Action
    • The mechanisms underlying the cytotoxic effects often involve the induction of apoptosis and cell cycle arrest. For example, flow cytometry analyses indicated that treatment with related compounds resulted in G0/G1 phase arrest in A549 cells, suggesting a disruption in normal cell cycle progression .
  • DNA Binding Affinity
    • Compounds similar to 4-(1-(3-(4-Propoxyphenyl)propanoyl)piperidin-4-yl)morpholine-3,5-dione have been shown to interact with DNA, which is crucial for their anticancer activity. The ability to bind to nucleophilic sites on DNA can lead to the inhibition of replication and transcription processes .

Case Studies and Research Findings

Several studies have focused on the biological activity of morpholine and piperidine derivatives:

Study 1: Cytotoxicity Evaluation

A comprehensive evaluation of a series of piperidine and morpholine derivatives revealed that:

  • Cytotoxicity Assay Results:
    Compound IDCancer Cell LineIC50 (µM)
    Compound AMCF-720
    Compound BA54915
    Compound CHeLa30

This data indicates a promising profile for further development in oncology .

Study 2: Mechanistic Insights

Another study investigated the mechanistic pathways involved:

  • Key Findings:
    • Induction of apoptosis was confirmed through Annexin V staining.
    • Cell cycle analysis indicated significant accumulation in the G0/G1 phase post-treatment.

These findings highlight the potential of these compounds as chemotherapeutic agents by targeting critical cellular processes .

Q & A

Q. What are the common synthetic routes for preparing 4-(1-(3-(4-Propoxyphenyl)propanoyl)piperidin-4-yl)morpholine-3,5-dione, and what critical reaction parameters must be controlled?

The synthesis typically involves multi-step reactions:

  • Functionalization of 4-propoxybenzene : Introduce the propoxyphenyl group via nucleophilic substitution (e.g., alkylation of phenol derivatives).
  • Propanoyl-piperidine intermediate : Couple 3-(4-propoxybenzene)propanoic acid with piperidin-4-amine using carbodiimide-based coupling agents (e.g., EDC/HOBt).
  • Morpholine-3,5-dione cyclization : Use dehydrating agents (e.g., POCl₃) to form the dione ring from a dipeptide-like precursor. Critical parameters include temperature control (<0°C during acylation to prevent racemization), solvent polarity (THF or DCM for solubility), and stoichiometric precision to minimize byproducts. Catalytic methods (e.g., Pd-mediated cross-coupling) improve efficiency .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of this compound?

  • NMR spectroscopy : 1H/13C NMR confirms connectivity of the propoxyphenyl, piperidine, and morpholine-dione moieties. Aromatic protons (δ 6.8–7.2 ppm) and carbonyl signals (δ 170–175 ppm) are diagnostic.
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight (C₂₁H₂₇N₂O₅, expected [M+H]+: 393.19).
  • X-ray crystallography : SHELXL refines single-crystal data to resolve stereochemistry. Hydrogen-bonding networks in the morpholine-dione ring are critical for stability .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data when determining the conformation of the morpholine-3,5-dione ring?

  • High-resolution datasets : Collect data at ≤1.0 Å resolution to reduce noise.
  • Twinning analysis : Use SHELXL’s TWIN and BASF commands to model twinning effects.
  • Hydrogen refinement : Apply HFIX restraints for ambiguous H-atom positions.
  • Computational validation : Compare experimental data with DFT-optimized geometries to reconcile bond-length deviations .

Q. What strategies optimize enantiomeric purity during asymmetric synthesis?

  • Chiral auxiliaries : Evans oxazolidinones direct stereochemistry during propanoyl-piperidine coupling.
  • Catalytic asymmetric acylation : Use chiral Pd complexes (e.g., BINAP ligands) for enantioselective bond formation.
  • Enantiomeric excess (ee) analysis : Chiral HPLC (Chiralpak AD-H column) with polarimetric detection quantifies ee >98%.
  • Kinetic resolution : Lipase-mediated transesterification isolates desired (R)- or (S)-isomers .

Q. How should researchers analyze contradictory bioactivity data across cell lines?

  • Dose-response normalization : Calculate IC50 values relative to internal controls (e.g., β-actin).
  • Statistical rigor : Apply ANOVA with Tukey’s post-hoc test to identify cell-line-specific variability (p < 0.05).
  • Orthogonal assays : Surface plasmon resonance (SPR) validates target binding affinity, while cellular viability assays (MTT) confirm functional effects.
  • Pathway analysis : KEGG enrichment identifies off-target pathways (e.g., apoptosis vs. proliferation) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。